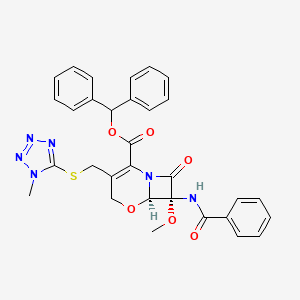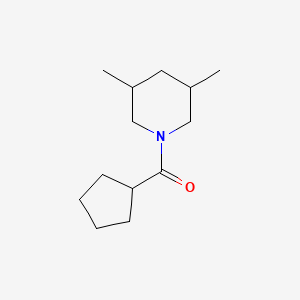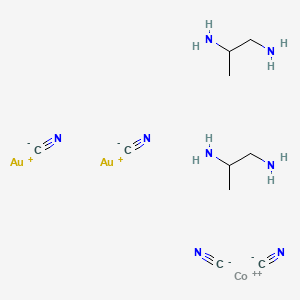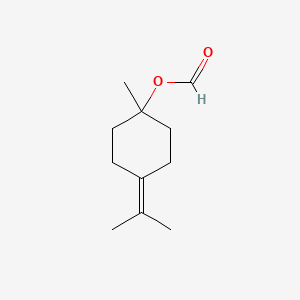
9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine is a complex organic compound characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a phenyl group attached to an acridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine typically involves multi-step organic reactions One common approach is the Friedel-Crafts acylation, where an acridine derivative is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃)
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening of reaction conditions can also be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The acridine core can be oxidized to form acridine N-oxide.
Reduction: Reduction reactions can be performed to reduce the chloro group to a methyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as phenyl lithium (PhLi) or Grignard reagents (RMgX) can be employed.
Major Products Formed:
Oxidation: Acridine N-oxide
Reduction: 9-Methyl-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine
Substitution: Various substituted acridines depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine has been studied for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs targeting various biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in the manufacturing of high-performance materials.
Mecanismo De Acción
The mechanism by which 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine exerts its effects involves its interaction with specific molecular targets. The acridine core can intercalate with DNA, disrupting normal cellular processes. This property makes it useful in the development of anticancer and antiviral agents. The methoxyphenyl group enhances the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Comparación Con Compuestos Similares
9-Chloroanthracene: Similar in structure but lacks the methoxyphenyl and phenyl groups.
9-Methylacridine: Similar core structure but with a methyl group instead of a chloro group.
Acridine Orange: A well-known dye with a similar acridine core.
Uniqueness: 9-Chloro-9-(4-methoxyphenyl)-10-phenyl-9,10-dihydroacridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5456-58-6 |
|---|---|
Fórmula molecular |
C26H20ClNO |
Peso molecular |
397.9 g/mol |
Nombre IUPAC |
9-chloro-9-(4-methoxyphenyl)-10-phenylacridine |
InChI |
InChI=1S/C26H20ClNO/c1-29-21-17-15-19(16-18-21)26(27)22-11-5-7-13-24(22)28(20-9-3-2-4-10-20)25-14-8-6-12-23(25)26/h2-18H,1H3 |
Clave InChI |
JFGXQMZJWOMCOV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=CC=CC=C42)C5=CC=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


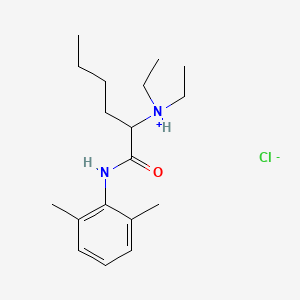

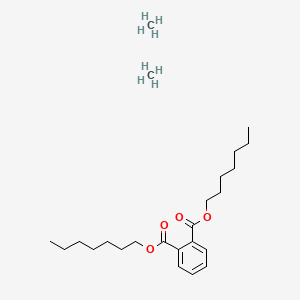
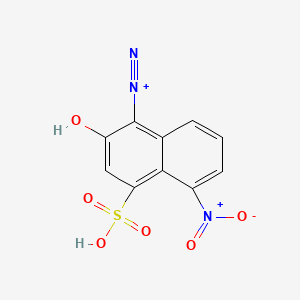
![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)
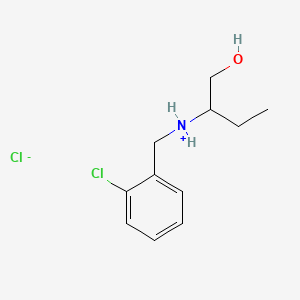
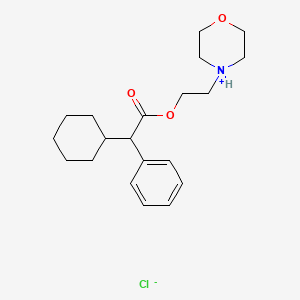
![Ethanol, 2,2'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B15346672.png)
